2-(tert-Butyl)-5-fluoro-1H-indole
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Overview
Description
2-(tert-Butyl)-5-fluoro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of the tert-butyl and fluoro groups in this compound imparts unique chemical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-fluoro-1H-indole typically involves the introduction of the tert-butyl and fluoro groups onto the indole ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with indole in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-fluoro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI) in acetone
Major Products Formed
The major products formed from these reactions include various substituted indoles, carbonyl compounds, and reduced indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tert-Butyl)-5-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The presence of the fluoro group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-1H-indole: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.
5-Fluoro-1H-indole: Lacks the tert-butyl group, affecting its steric properties and interaction with molecular targets.
2-(tert-Butyl)-5-chloro-1H-indole: Similar structure but with a chloro group instead of a fluoro group, leading to different electronic effects and reactivity.
Uniqueness
2-(tert-Butyl)-5-fluoro-1H-indole is unique due to the combined presence of the tert-butyl and fluoro groups, which impart distinct steric and electronic properties. These modifications enhance its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-5-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBYUBGAKSMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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